2,4-Bis(trifluoromethyl)toluene

Description

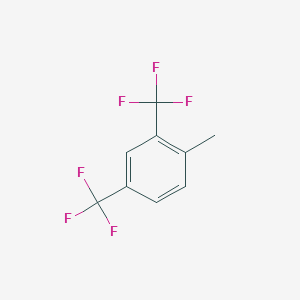

Structure

3D Structure

Propriétés

IUPAC Name |

1-methyl-2,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6/c1-5-2-3-6(8(10,11)12)4-7(5)9(13,14)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIUGZLUAUOIRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373510 | |

| Record name | 2,4-Bis(trifluoromethyl)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136664-96-5 | |

| Record name | 2,4-Bis(trifluoromethyl)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 136664-96-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Bis(trifluoromethyl)toluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the experimental protocol for the synthesis of 2,4-bis(trifluoromethyl)toluene, a key intermediate in the development of pharmaceuticals and agrochemicals. The protocol is based on established industrial methodologies for the synthesis of trifluoromethylated aromatic compounds.

Introduction

This compound is an important building block in organic synthesis, primarily due to the presence of two trifluoromethyl (-CF₃) groups. These groups impart unique properties to molecules, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which are highly desirable in the design of bioactive compounds. The synthesis of this compound is typically achieved through a two-step process involving the exhaustive chlorination of the methyl groups of 2,4-dimethyltoluene, followed by a halogen exchange reaction to introduce fluorine.

Synthetic Pathway Overview

The most common and industrially viable route for the synthesis of this compound begins with 2,4-dimethyltoluene. The synthesis proceeds through two key transformations:

-

Free-Radical Chlorination: The two methyl groups of 2,4-dimethyltoluene are converted to trichloromethyl (-CCl₃) groups through a free-radical chain reaction using chlorine gas, typically initiated by UV light or a chemical initiator.

-

Fluorination (Halogen Exchange): The resulting 2,4-bis(trichloromethyl)toluene is then treated with a fluorinating agent, such as anhydrous hydrogen fluoride (HF), to replace the chlorine atoms with fluorine, yielding the final product. This step is a classic example of the Swarts reaction.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of 2,4-Bis(trichloromethyl)toluene via Free-Radical Chlorination

This procedure describes the exhaustive chlorination of the methyl groups of 2,4-dimethyltoluene.

Materials:

-

2,4-Dimethyltoluene

-

Chlorine (Cl₂) gas

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN) or a UV lamp

-

Inert solvent (optional, e.g., carbon tetrachloride)

-

Nitrogen (N₂) gas

Equipment:

-

A glass-lined reactor equipped with a stirrer, reflux condenser, gas inlet tube, thermowell, and a vent for off-gassing.

-

A scrubbing system for the off-gases (e.g., a sodium hydroxide solution trap).

-

A UV lamp or a system for controlled addition of the radical initiator.

Procedure:

-

Charge the reactor with 2,4-dimethyltoluene. If a solvent is used, add it to the reactor at this stage.

-

Purge the reactor with nitrogen gas to remove any oxygen.

-

Heat the reaction mixture to the desired temperature, typically between 60-80°C.

-

If using a chemical initiator like AIBN, add a portion of it to the reactor.

-

Begin the subsurface introduction of chlorine gas at a controlled rate. The reaction is exothermic and the temperature should be carefully monitored and maintained.

-

If using UV initiation, switch on the UV lamp once the chlorine flow has started.

-

Continue the chlorination, adding further portions of the radical initiator at regular intervals (e.g., every 2 hours) if required, until the desired degree of chlorination is achieved. The reaction progress can be monitored by gas chromatography (GC) by analyzing the disappearance of the starting material and the formation of chlorinated intermediates and the final product.

-

Once the reaction is complete, stop the chlorine flow and purge the reactor with nitrogen gas to remove any residual chlorine and hydrogen chloride.

-

Cool the reactor to room temperature. The crude 2,4-bis(trichloromethyl)toluene can be used directly in the next step or purified by distillation under reduced pressure.

Step 2: Synthesis of this compound via Fluorination

This procedure details the conversion of 2,4-bis(trichloromethyl)toluene to the final product using anhydrous hydrogen fluoride.

Materials:

-

2,4-Bis(trichloromethyl)toluene

-

Anhydrous Hydrogen Fluoride (HF)

-

Antimony(V) chloride (SbCl₅) (catalyst, optional but recommended)

Equipment:

-

A pressure reactor (autoclave) suitable for handling anhydrous HF, equipped with a stirrer, pressure gauge, thermowell, and gas inlet/outlet valves.

-

A scrubbing system for any vented HF.

Procedure:

-

Charge the pressure reactor with 2,4-bis(trichloromethyl)toluene.

-

If using a catalyst, add antimony(V) chloride to the reactor.

-

Close the reactor and cool it to a low temperature (e.g., -20°C to 0°C) before introducing the anhydrous hydrogen fluoride.

-

Carefully introduce the required amount of anhydrous HF into the reactor. The molar ratio of HF to the trichloromethyl groups is typically in large excess.

-

Gradually heat the reactor to the reaction temperature, which can range from room temperature to over 100°C, depending on the presence and type of catalyst. The pressure inside the reactor will increase.

-

Maintain the reaction at the desired temperature and pressure with stirring for several hours. The progress of the reaction can be monitored by analyzing samples for the disappearance of the starting material. The formed hydrogen chloride (HCl) gas can be carefully vented to drive the reaction to completion.

-

After the reaction is complete, cool the reactor to a low temperature.

-

Carefully vent any remaining pressure and purge the reactor with an inert gas.

-

The crude product is then isolated. This typically involves pouring the reaction mixture onto ice, followed by neutralization of the acidic components.

-

The organic layer is separated, washed with water and brine, and then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

The final product, this compound, is purified by fractional distillation.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of bis(trifluoromethyl)benzenes, based on analogous industrial processes.

Table 1: Reaction Parameters for the Synthesis of Bis(trichloromethyl)benzenes

| Parameter | Value | Reference |

| Starting Material | Xylene Isomer | [1][2] |

| Chlorinating Agent | Chlorine Gas | [1][2] |

| Initiator | AIBN or UV light | [2] |

| Temperature | 65-80°C | [2] |

| Reaction Time | 7-9 hours | [2] |

| Purity of Crude Product | >95% | [2] |

Table 2: Reaction Parameters for the Fluorination of Bis(trichloromethyl)benzenes

| Parameter | Value | Reference |

| Starting Material | Bis(trichloromethyl)benzene | [1] |

| Fluorinating Agent | Anhydrous Hydrogen Fluoride (HF) | [1] |

| Catalyst | Antimony(V) chloride (optional) | [1] |

| HF to -CCl₃ Molar Ratio | 3-50 : 1 | [2] |

| Temperature | 0-150°C | [1] |

| Pressure | Autogenous or controlled | [1] |

| Yield | Generally high | [1] |

Mandatory Visualization

The following diagrams illustrate the synthetic pathway and the experimental workflow.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Bis(trifluoromethyl)toluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Bis(trifluoromethyl)toluene is a fluorinated organic compound of significant interest in the fields of medicinal chemistry and materials science. The incorporation of trifluoromethyl (-CF3) groups into organic molecules can dramatically alter their physicochemical and biological properties. These alterations include modifications in lipophilicity, metabolic stability, and binding affinity to biological targets, making trifluoromethylated compounds valuable building blocks in drug design and the development of agrochemicals. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a contextual workflow for its application in chemical synthesis.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are crucial for its handling, application in synthetic protocols, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₆F₆ | [1] |

| Molecular Weight | 228.13 g/mol | [1] |

| CAS Number | 136664-96-5 | [1] |

| Boiling Point | ~158 °C (at 740 mmHg) (estimated) | |

| Density | ~1.738 g/mL (at 25 °C) (estimated) | |

| Melting Point | Not available | |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ether, benzene, ethanol, acetone). | Inferred from related compounds[2] |

Note: Boiling point and density are estimated based on the closely related compound, 2,4-bis(trifluoromethyl)bromobenzene, due to the limited availability of experimental data for this compound.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 7.5-8.0 ppm) corresponding to the three protons on the benzene ring. The methyl group protons would likely appear as a singlet further upfield.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the methyl carbon, and the carbons of the trifluoromethyl groups. The carbons attached to the fluorine atoms will exhibit characteristic splitting patterns.

-

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show two distinct singlets for the two trifluoromethyl groups, given their different positions on the aromatic ring. For instance, in a related compound, 1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene, the trifluoromethyl groups appear at -62.7 ppm and -65.7 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and strong C-F stretching vibrations, typically in the 1100-1350 cm⁻¹ region.

Experimental Protocols

The following are detailed, generalized methodologies for determining the key physicochemical properties of organic compounds like this compound.

Boiling Point Determination (Capillary Method)

This method is suitable for small quantities of a liquid sample.

Apparatus:

-

Thiele tube or melting point apparatus with a heating block

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of the liquid sample is placed into the fusion tube.

-

The capillary tube, with its open end downwards, is placed inside the fusion tube containing the sample.

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

This assembly is then placed in a Thiele tube containing a high-boiling liquid (like mineral oil or silicone oil) or a metal heating block.

-

The apparatus is heated slowly and uniformly.

-

As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This is the boiling point of the liquid. At this temperature, the vapor pressure of the liquid equals the atmospheric pressure.

Density Determination (Pycnometer Method)

This method provides an accurate determination of the density of a liquid.

Apparatus:

-

Pycnometer (a small glass flask with a precise volume)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.

-

The filled pycnometer is weighed.

-

The temperature of the liquid is recorded.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Melting Point Determination (Capillary Method)

For solid compounds, this method is used to determine the melting point range.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (open at one end)

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

A small amount of the dry, finely powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. A pure substance typically has a sharp melting range of 1-2 °C.

Solubility Assessment

This provides a qualitative measure of a compound's solubility in various solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rods

-

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

-

A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube.

-

A small volume of the solvent (e.g., 1 mL) is added.

-

The mixture is agitated vigorously using a vortex mixer or by stirring for a set period.

-

The mixture is visually inspected to determine if the solid has completely dissolved.

-

If the solid dissolves, it is recorded as soluble. If it does not, it is recorded as insoluble. The process can be repeated with gentle heating to assess temperature effects on solubility.

Logical Workflow Visualization

This compound is a key intermediate in the synthesis of more complex molecules, particularly in the introduction of trifluoromethyl groups, a common strategy in drug development. The following diagram illustrates a generalized workflow for a metal-catalyzed cross-coupling reaction, a common application for such building blocks.

Safety and Handling

This compound, like many halogenated organic compounds, requires careful handling. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable compound in synthetic chemistry, particularly for the development of new pharmaceuticals and agrochemicals. A thorough understanding of its physicochemical properties is essential for its effective and safe use in research and development. The data and protocols presented in this guide offer a foundational resource for scientists and researchers working with this and related fluorinated molecules.

References

An In-depth Technical Guide to 2,4-Bis(trifluoromethyl)toluene

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 136664-96-5

Introduction

2,4-Bis(trifluoromethyl)toluene is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. The presence of two trifluoromethyl groups on the toluene ring dramatically alters its electronic properties and lipophilicity, making it a valuable building block for the synthesis of novel pharmaceutical candidates and advanced materials. The trifluoromethyl group is a well-established bioisostere for a methyl group but with significantly different electronic and metabolic properties, often leading to enhanced biological activity, metabolic stability, and binding affinity of drug molecules.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of this compound.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. Data has been compiled from various supplier and database sources.

| Property | Value | Reference |

| CAS Number | 136664-96-5 | [3][4] |

| Molecular Formula | C₉H₆F₆ | [3][4] |

| Molecular Weight | 228.13 g/mol | [3][4] |

| Appearance | Not specified, likely a liquid | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified | |

| Solubility | Expected to be soluble in common organic solvents. |

Synthesis

A generalized experimental protocol for the key fluorination step is outlined below, based on established procedures for similar transformations.[5][6]

Reaction:

Experimental Protocol: Fluorination of 2,4-Bis(trichloromethyl)toluene

Caution: This reaction involves anhydrous hydrogen fluoride (HF), which is extremely corrosive and toxic. All manipulations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and a face shield.

-

Apparatus Setup: A pressure-resistant reactor (e.g., a stainless-steel autoclave) equipped with a stirrer, a pressure gauge, a thermocouple, and an inlet for gas is required. The reactor should be thoroughly dried before use.

-

Charging the Reactor: The reactor is charged with 2,4-bis(trichloromethyl)toluene.

-

Introduction of Hydrogen Fluoride: Anhydrous hydrogen fluoride (a significant molar excess) is carefully condensed into the cooled reactor.

-

Reaction Conditions: The reactor is sealed and the mixture is heated to a temperature typically in the range of 80-150°C. The reaction is maintained at an elevated pressure. The progress of the reaction can be monitored by observing the pressure drop as gaseous HCl is formed.

-

Work-up: After the reaction is complete, the reactor is cooled to a safe temperature. The excess hydrogen fluoride and the hydrogen chloride byproduct are carefully vented through a scrubber containing a suitable neutralizing agent (e.g., soda lime or a potassium hydroxide solution).

-

Purification: The crude product is then purified by fractional distillation under reduced pressure to yield this compound.

Logical Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm) and a singlet for the methyl group. The aromatic protons will exhibit splitting patterns (doublets and a singlet or complex multiplets) due to coupling with each other. The chemical shift of the methyl group will be influenced by the electron-withdrawing trifluoromethyl groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the aromatic carbons and the methyl carbon. The carbons attached to the trifluoromethyl groups will appear as quartets due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is expected to show two singlets for the two non-equivalent trifluoromethyl groups.

Mass Spectrometry

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 228. The fragmentation pattern would likely involve the loss of a fluorine atom, a trifluoromethyl radical, or other characteristic fragments. The mass spectrum of the closely related 2,4-bis(trifluoromethyl)bromobenzene shows a molecular ion and fragmentation consistent with the loss of bromine and trifluoromethyl groups, which can serve as a reference for interpreting the spectrum of the title compound.[7]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group (around 3100-2850 cm⁻¹), C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and strong C-F stretching vibrations (typically in the region of 1350-1100 cm⁻¹).[8][9]

Reactivity and Applications in Drug Development

The two electron-withdrawing trifluoromethyl groups significantly deactivate the aromatic ring towards electrophilic aromatic substitution.[10] However, the methyl group can be a site for functionalization through free-radical reactions. The aromatic ring can undergo nucleophilic aromatic substitution, particularly if a leaving group is present on the ring.

This compound serves as a key building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. The introduction of the 2,4-bis(trifluoromethyl)phenyl moiety can significantly enhance the biological activity and pharmacokinetic properties of a lead compound. For instance, compounds bearing the 3,5-bis(trifluoromethyl)phenyl group, a regioisomer of the title compound, have shown potent activity as NK1-antagonists.[11] This highlights the potential of bis(trifluoromethyl) substituted aromatics in drug discovery.

Potential Signaling Pathway Involvement

While there is no direct evidence of this compound itself being involved in specific signaling pathways, its derivatives are designed to interact with various biological targets. The trifluoromethyl groups can play a crucial role in binding to the active site of enzymes or receptors through favorable interactions, such as dipole-dipole or hydrophobic interactions, thereby modulating their activity and influencing downstream signaling cascades. The development of drugs containing this moiety is an active area of research.

Experimental Workflow for Utilizing this compound in Drug Discovery

Caption: Drug discovery workflow using this compound.

Suppliers

This compound is available from several chemical suppliers, including:

Conclusion

This compound is a valuable fluorinated building block with significant potential in drug discovery and materials science. Its unique electronic properties, conferred by the two trifluoromethyl groups, make it an attractive scaffold for the synthesis of novel compounds with enhanced biological activity and improved pharmacokinetic profiles. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications to aid researchers in their scientific endeavors. Further research into the specific reactivity and biological applications of this compound is warranted.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. 2,4-Bis(trifluoromethyl)bromobenzene [webbook.nist.gov]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

spectroscopic data of 2,4-bis(trifluoromethyl)toluene (NMR, IR, MS)

A comprehensive analysis of the spectroscopic properties of 2,4-bis(trifluoromethyl)toluene is crucial for its identification, characterization, and application in various scientific fields, including materials science and drug discovery. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols are included to assist researchers in obtaining and interpreting these spectra.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.8-8.0 | d | ~8 | H-6 |

| ~7.6-7.8 | d | ~8 | H-5 |

| ~7.5-7.7 | s | - | H-3 |

| ~2.5 | s | - | -CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Description |

| ~140-145 | Aromatic C-CH₃ |

| ~135-140 | Aromatic C-CF₃ (C-2) |

| ~130-135 | Aromatic C-H (C-6) |

| ~125-130 (q) | Aromatic C-CF₃ (C-4) |

| ~120-125 (q) | -CF₃ (from C-2) |

| ~120-125 (q) | -CF₃ (from C-4) |

| ~120-125 | Aromatic C-H (C-5) |

| ~115-120 | Aromatic C-H (C-3) |

| ~20-25 | -CH₃ |

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -62 to -64 | s | 2-CF₃ |

| ~ -62 to -64 | s | 4-CF₃ |

Table 4: Predicted Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| 1620-1580 | Medium | Aromatic C=C stretch |

| 1470-1430 | Medium | Aromatic C=C stretch |

| 1350-1150 | Strong | C-F stretch (-CF₃) |

| 900-680 | Strong | Aromatic C-H bend (out-of-plane) |

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 228 | High | [M]⁺ (Molecular Ion) |

| 209 | Medium | [M-F]⁺ |

| 159 | High | [M-CF₃]⁺ |

| 145 | Medium | [M-CF₃-CH₂]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of this compound by analyzing the magnetic properties of its ¹H, ¹³C, and ¹⁹F nuclei.

Materials:

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

This compound sample

-

Internal standard (e.g., Tetramethylsilane, TMS, for ¹H and ¹³C; Trifluorotoluene for ¹⁹F)

-

Pipettes and vials

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial. For ¹³C NMR, a higher concentration (20-50 mg) may be required.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean 5 mm NMR tube. The solvent height should be approximately 4-5 cm.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected proton chemical shift range (e.g., -1 to 10 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0 ppm.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0 to 200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

-

¹⁹F NMR Acquisition: [1]

-

Switch the probe to the ¹⁹F frequency.

-

Set the spectral width to cover the expected fluorine chemical shift range (e.g., -50 to -80 ppm for CF₃ groups).[1]

-

Use a standard pulse sequence, often with proton decoupling.

-

Acquire a sufficient number of scans.

-

Process the data and reference it to an external standard like CFCl₃ (0 ppm) or an internal standard like trifluorotoluene.[2][3]

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.[4]

-

This compound sample (liquid or solid)

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrument absorptions.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure using the built-in clamp to ensure good contact.[4]

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[5]

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. Perform baseline correction if necessary.

-

Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened wipe after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its molecular formula and elucidate its structure.

Materials:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system.[6]

-

Helium carrier gas (high purity).[6]

-

This compound sample

-

Solvent for dilution (e.g., dichloromethane or hexane)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent.

-

GC-MS Setup:

-

Set the GC oven temperature program to separate the analyte from the solvent and any impurities. A typical program might start at 50°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 250°C.[7]

-

Set the injector temperature (e.g., 250°C) and transfer line temperature (e.g., 280°C).

-

Use a standard capillary column (e.g., DB-5ms).[7]

-

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

MS Acquisition:

-

Use Electron Ionization (EI) at 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions. Compare the fragmentation pattern with known fragmentation mechanisms for aromatic and fluorinated compounds.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. colorado.edu [colorado.edu]

- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - BR [thermofisher.com]

- 7. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,4-bis(trifluoromethyl)toluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,4-bis(trifluoromethyl)toluene is a halogenated organic compound with the molecular formula C₉H₆F₆.[1][2][3] Its structure, featuring a toluene core substituted with two bulky and electron-withdrawing trifluoromethyl (CF₃) groups at the ortho and para positions, suggests interesting conformational possibilities due to steric hindrance and electrostatic interactions. The CF₃ group is of significant interest in medicinal chemistry, as its introduction can modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[4] Understanding the three-dimensional structure and conformational dynamics of molecules like this compound is therefore crucial for rational drug design and development.

Predicted Molecular Structure and Conformation

The core structure of this compound consists of a benzene ring bonded to a methyl group and two trifluoromethyl groups. The endocyclic C-C bond lengths within the benzene ring are expected to be approximately 1.39 Å, typical for aromatic systems. The exocyclic C-C bonds connecting the methyl and trifluoromethyl groups to the ring are anticipated to be around 1.51 Å.

The conformation of this compound is primarily determined by the rotational barriers of the methyl and trifluoromethyl groups.

-

Methyl Group Rotation: The methyl group is expected to have a relatively low barrier to rotation, likely in the range of 1-3 kcal/mol, similar to other substituted toluenes.

-

Trifluoromethyl Group Rotation: The rotation of the CF₃ groups is more hindered. Studies on related molecules containing geminal CF₃ groups, such as hexafluoroisobutene, indicate that the staggered conformation is generally favored over the eclipsed one.[5][6][7] A similar preference is expected for the CF₃ groups in this compound relative to the adjacent substituents on the benzene ring. The barrier to rotation for a CF₃ group on an aromatic ring is typically in the range of 1-4 kcal/mol.

The interaction between the ortho-substituted methyl and trifluoromethyl groups will be a key determinant of the overall preferred conformation, with steric hindrance likely forcing these groups to adopt a staggered arrangement to minimize repulsive forces.

Quantitative Structural Data (Theoretical)

In the absence of direct experimental data, the following table presents theoretical values for key structural parameters of this compound, based on data from analogous molecules and computational chemistry principles. These values should be considered as estimates pending experimental verification.

| Parameter | Predicted Value | Notes |

| Bond Lengths | ||

| C-C (aromatic) | ~ 1.39 Å | |

| C-C (ring-CH₃) | ~ 1.51 Å | |

| C-C (ring-CF₃) | ~ 1.51 Å | |

| C-H (methyl) | ~ 1.09 Å | |

| C-F | ~ 1.34 Å | |

| Bond Angles | ||

| C-C-C (aromatic) | ~ 120° | Some distortion is expected due to bulky substituents. |

| C-C-H (methyl) | ~ 109.5° | |

| C-C-F | ~ 111° | |

| Dihedral Angles | ||

| H-C-C-C | Variable | Dependent on the rotational position of the methyl group. |

| F-C-C-C | Variable | Dependent on the rotational position of the trifluoromethyl groups. |

| Rotational Barriers | ||

| Methyl Group | ~ 1-3 kcal/mol | |

| Trifluoromethyl Group | ~ 1-4 kcal/mol |

Key Experimental Protocols for Structural Determination

To definitively determine the molecular structure and conformation of this compound, a combination of experimental and computational techniques would be required.

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the geometry of molecules in the gas phase.[8][9]

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is scattered by the molecules.

-

Diffraction Pattern: The scattered electrons create a diffraction pattern that is recorded on a detector.

-

Data Analysis: The diffraction pattern is analyzed to determine the bond lengths, bond angles, and dihedral angles of the molecule. This analysis is often aided by theoretical calculations.

Microwave Spectroscopy

Microwave spectroscopy can provide very precise information about the rotational constants of a molecule, from which its moments of inertia and, consequently, its geometry can be derived.

Methodology:

-

Sample Introduction: A gaseous sample of the molecule is introduced into a waveguide.

-

Microwave Radiation: The sample is irradiated with microwave radiation of varying frequency.

-

Absorption Spectrum: The absorption of microwaves at specific frequencies, corresponding to rotational transitions, is recorded.

-

Spectral Analysis: The rotational spectrum is analyzed to determine the rotational constants, which are then used to calculate the molecular geometry.

Computational Chemistry

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are invaluable for predicting molecular structures, conformational energies, and rotational barriers.

Methodology:

-

Model Building: A 3D model of this compound is constructed.

-

Method and Basis Set Selection: An appropriate level of theory (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) are chosen.

-

Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface.

-

Conformational Search: A systematic search for different conformers is performed by rotating the methyl and trifluoromethyl groups, and the relative energies of these conformers are calculated.

Logical Workflow for Conformational Analysis

The following diagram illustrates the logical workflow for a comprehensive conformational analysis of this compound.

Caption: Workflow for conformational analysis.

Hypothetical Experimental Workflow for Structural Elucidation

This diagram outlines a typical experimental workflow for the structural elucidation of a molecule like this compound.

Caption: Experimental workflow for structural elucidation.

Conclusion

While a definitive experimental structure of this compound has yet to be published, this guide provides a robust theoretical framework for understanding its molecular structure and conformation. The steric and electronic effects of the trifluoromethyl groups are predicted to be the dominant factors in determining its three-dimensional shape. The experimental and computational workflows outlined herein provide a clear roadmap for future studies that will be necessary to fully characterize this and other similarly substituted aromatic compounds, which are of growing importance in the field of drug discovery.

References

- 1. scbt.com [scbt.com]

- 2. 136664-96-5|this compound|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C9H6F6) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. Bis-trifluoromethyl effect: doubled transitions in the rotational spectra of hexafluoroisobutene, (CF3)2C═CH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. figshare.com [figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. Gas phase electron diffraction study of six fluoroethylenes - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electronic Properties of the 2,4-bis(trifluoromethyl)toluene Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic properties of the 2,4-bis(trifluoromethyl)toluene ring. This molecule is of significant interest in medicinal chemistry and materials science due to the unique and powerful influence of its two trifluoromethyl substituents. This document details the theoretical underpinnings of its electronic structure, predicted spectroscopic and physicochemical properties, and provides detailed hypothetical experimental and computational protocols for its synthesis and characterization.

Introduction: The Influence of Trifluoromethyl Groups

The trifluoromethyl (-CF3) group is a cornerstone in modern medicinal chemistry and materials science, prized for its ability to modulate a molecule's physicochemical and biological properties. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a valuable substituent in drug design. The presence of two such groups on a toluene ring, as in this compound, creates a unique electronic environment with significant implications for its reactivity and potential applications as a synthetic intermediate. This guide will delve into the specific electronic characteristics imparted by this substitution pattern.

Core Electronic Properties and Reactivity

The electronic character of the this compound ring is dominated by the potent electron-withdrawing inductive effect (-I) of the two trifluoromethyl groups. The high electronegativity of the fluorine atoms polarizes the C-F bonds, which in turn withdraws electron density from the aromatic ring through the sigma framework. This effect is significantly stronger than any potential hyperconjugation or resonance effects.

This pronounced electron withdrawal has two major consequences:

-

Deactivation of the Aromatic Ring: The reduced electron density makes the aromatic ring significantly less nucleophilic and therefore less reactive towards electrophilic aromatic substitution compared to toluene or even monofluoromethylated toluene.[1][2]

-

Meta-Directing Influence: In the event of an electrophilic aromatic substitution reaction, the strong deactivating nature of the trifluoromethyl groups directs incoming electrophiles to the positions meta to them. This is because the carbocation intermediates formed during ortho and para attack are significantly destabilized by the adjacent electron-withdrawing CF3 groups. The meta positions (positions 3, 5, and 6) are less destabilized, making them the preferred sites of substitution.

Quantitative Data Summary

Due to the specificity of this compound, comprehensive experimental data is not widely available in public databases. The following tables summarize known and predicted physicochemical and spectroscopic properties.

Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₉H₆F₆ | - |

| Molecular Weight | 228.13 g/mol | Calculated |

| Monoisotopic Mass | 228.03737 Da | Predicted[3] |

| CAS Number | 136664-96-5 | [4] |

| Predicted XlogP | 4.1 | Predicted[3] |

| Dipole Moment | ~2.5 - 3.5 D | Estimated based on related structures[5][6] |

Predicted Spectroscopic Data

The following are predicted key features for the spectra of this compound, based on known data for similar compounds and general principles of spectroscopy.

3.2.1. 1H NMR Spectroscopy (Predicted, in CDCl₃)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~7.8 ppm | s | 1H | H-3 |

| ~7.6 ppm | d | 1H | H-5 |

| ~7.4 ppm | d | 1H | H-6 |

| ~2.5 ppm | s | 3H | -CH₃ |

3.2.2. 13C NMR Spectroscopy (Predicted, in CDCl₃)

| Chemical Shift (δ) | Key Feature | Assignment |

| ~140-145 ppm | Quartet (due to C-F coupling) | C-2, C-4 |

| ~135-140 ppm | Singlet | C-1 |

| ~120-135 ppm | Various multiplicities | Aromatic C-H |

| ~123 ppm | Quartet (J ≈ 272 Hz) | -CF₃ |

| ~20 ppm | Singlet | -CH₃ |

3.2.3. 19F NMR Spectroscopy (Predicted, in CDCl₃)

| Chemical Shift (δ) | Multiplicity | Assignment |

| ~ -62 to -64 ppm | Two singlets | -CF₃ at C-2 and C-4 |

3.2.4. Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 3000-2850 | Medium | Aliphatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1350-1100 | Very Strong | C-F stretch |

3.2.5. Mass Spectrometry (MS)

| m/z | Interpretation |

| 228 | [M]⁺ (Molecular Ion) |

| 209 | [M-F]⁺ |

| 159 | [M-CF₃]⁺ |

Experimental and Computational Protocols

Hypothetical Synthesis of this compound

A plausible synthetic route to this compound involves the fluorination of a corresponding bis(trichloromethyl)toluene precursor. This method is adapted from general procedures for the synthesis of trifluoromethylarenes.[1][7]

Reaction:

2,4-bis(trichloromethyl)toluene + 6 HF --(catalyst)--> this compound + 6 HCl

Detailed Protocol:

-

Apparatus Setup: A 250 mL three-necked, round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser, a gas inlet tube, and a thermometer. The reflux condenser outlet is connected to a trap containing an aqueous solution of sodium hydroxide to neutralize evolved HCl gas.

-

Reactant Charging: The flask is charged with 2,4-bis(trichloromethyl)toluene (0.1 mol). Anhydrous hydrogen fluoride (HF, ~0.8-1.0 mol) is carefully condensed into the reaction vessel at low temperature (-78 °C, dry ice/acetone bath). Caution: Anhydrous HF is extremely corrosive and toxic. This reaction must be performed in a specialized, corrosion-resistant apparatus within a well-ventilated fume hood by trained personnel.

-

Reaction Conditions: A fluorination catalyst, such as antimony(V) chloride (SbCl₅, ~5 mol%), is added cautiously. The reaction mixture is slowly warmed to room temperature and then heated to 40-60 °C with vigorous stirring. The reaction progress is monitored by GC-MS analysis of aliquots.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. Excess HF is carefully vented through the basic trap. The crude product is poured onto crushed ice and extracted with dichloromethane (3 x 50 mL).

-

Purification: The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate, followed by brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by fractional distillation under vacuum to yield pure this compound.

-

Characterization: The final product is characterized by 1H, 13C, and 19F NMR spectroscopy, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

General Protocol for Spectroscopic Analysis

The following outlines a standard procedure for obtaining the key spectroscopic data for characterization.[8][9]

-

NMR Spectroscopy: A sample of the compound (~5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing tetramethylsilane (TMS) as an internal standard. 1H, 13C, and 19F NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.

-

IR Spectroscopy: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) plates, or a small amount of the sample is analyzed using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry: The sample is introduced into a mass spectrometer, typically via direct infusion or a gas chromatography (GC) inlet. High-resolution mass spectrometry (HRMS) is performed using an electron ionization (EI) or electrospray ionization (ESI) source on a time-of-flight (TOF) or Orbitrap mass analyzer to determine the exact mass.

Protocol for Computational Analysis

The electronic properties, such as the electrostatic potential map and dipole moment, can be reliably calculated using computational chemistry methods like Density Functional Theory (DFT).[10]

-

Structure Building: The 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization: An initial geometry optimization and frequency calculation are performed at a moderate level of theory (e.g., B3LYP/6-31G(d)) to find a stable conformation of the molecule. The absence of imaginary frequencies confirms a true energy minimum.

-

High-Level Calculation: A final single-point energy calculation is performed using a higher-level basis set (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate electronic properties. This calculation generates the necessary output file containing information on the molecular orbitals and electron density.

-

Property Analysis: The output file is processed to calculate and visualize the molecular electrostatic potential (MEP) mapped onto the electron density surface. The dipole moment vector and its magnitude are also calculated from this output.

References

- 1. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 2. Benzene, (trifluoromethyl)- [webbook.nist.gov]

- 3. PubChemLite - this compound (C9H6F6) [pubchemlite.lcsb.uni.lu]

- 4. scbt.com [scbt.com]

- 5. A dipole moment study of the electrical effect of the trifluoromethyl group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Dipole Moment [macro.lsu.edu]

- 7. DE69915924T2 - Process for the preparation of bis (trifluoromethyl) benzene - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. ajchem-a.com [ajchem-a.com]

An In-depth Technical Guide on the Discovery and History of 2,4-Bis(trifluoromethyl)toluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and potential applications of 2,4-bis(trifluoromethyl)toluene. While the specific historical details of its initial synthesis remain nuanced, this document traces the broader history of trifluoromethylated aromatic compounds, outlines plausible synthetic routes based on established organofluorine chemistry, and presents available physicochemical and spectroscopic data. The guide is intended to serve as a foundational resource for researchers and professionals in drug development and materials science who are interested in leveraging the unique properties of this fluorinated toluene derivative.

Introduction

The introduction of trifluoromethyl (-CF3) groups into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. The unique electronic properties of the -CF3 group, including its high electronegativity and lipophilicity, can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. This compound, a derivative of toluene featuring two trifluoromethyl substituents, represents a potentially valuable building block in the synthesis of novel bioactive compounds and advanced materials. This guide delves into the known information surrounding this specific isomer.

Historical Context: The Dawn of Trifluoromethylated Aromatics

The journey to understanding compounds like this compound begins with the pioneering work in organofluorine chemistry. A pivotal moment in this field was the first synthesis of an aromatic compound bearing a trifluoromethyl group in 1892 by Frédéric Swarts, who successfully prepared benzotrifluoride from benzotrichloride using antimony fluoride.[1] This foundational work laid the groundwork for the development of a vast array of trifluoromethylated compounds. In the 1930s, industrial-scale production of benzotrifluoride and its derivatives was advanced by companies like Kinetic Chemicals and IG Farben, who replaced antimony trifluoride with hydrogen fluoride, a more practical reagent for large-scale synthesis.[1]

While a specific "discovery" paper for this compound is not readily identifiable in the published literature, its existence and synthesis are a logical extension of the well-established methodologies for introducing trifluoromethyl groups onto aromatic rings. The compound is now commercially available from various chemical suppliers, indicating that its synthesis is achievable through established protocols.

Synthesis and Experimental Protocols

While a definitive, published experimental protocol for the first synthesis of this compound is elusive, its preparation can be inferred from general methods for the synthesis of bis(trifluoromethyl) aromatic compounds. A common industrial approach involves the chlorination of a suitable toluene derivative followed by a halogen exchange (Halex) reaction.

A plausible synthetic pathway is outlined below. This proposed multi-step synthesis starts from a readily available toluene derivative.

Proposed Synthetic Pathway:

Caption: A logical multi-step synthesis of this compound.

Experimental Workflow for Halogen Exchange:

Caption: A generalized workflow for the synthesis of this compound.

A patent for the production of bis(trifluoromethyl)benzene describes a similar process where a chlorinated precursor is fluorinated using hydrogen fluoride.[2]

Physicochemical and Spectroscopic Data

Limited quantitative data for this compound is publicly available. The following tables summarize the known information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 136664-96-5 | [3] |

| Molecular Formula | C₉H₆F₆ | [3] |

| Molecular Weight | 228.14 g/mol | [4] |

Note: Experimental data such as boiling point, density, and refractive index are not consistently reported in publicly accessible sources. Researchers should refer to the Certificate of Analysis from their specific supplier for precise data.

Table 2: Spectroscopic Data of this compound

| Spectrum | Key Features |

| ¹H NMR | Expected signals for the aromatic protons and the methyl group protons. The chemical shifts would be influenced by the two strong electron-withdrawing -CF₃ groups. |

| ¹³C NMR | Expected signals for the aromatic carbons, the methyl carbon, and the carbons of the -CF₃ groups (quartets due to C-F coupling). |

| ¹⁹F NMR | Expected to show two singlets for the two non-equivalent -CF₃ groups. |

| Mass Spec. | The molecular ion peak (M⁺) would be expected at m/z = 228. Fragmentation patterns would likely involve the loss of fluorine and trifluoromethyl radicals. |

| IR | Strong absorption bands characteristic of C-F stretching vibrations are expected in the region of 1100-1350 cm⁻¹. |

Applications and Future Outlook

While specific, large-scale industrial or pharmaceutical applications of this compound are not yet widely documented, its structure suggests significant potential in several areas:

-

Pharmaceuticals: As a building block, it can be used to synthesize more complex molecules where the 2,4-bis(trifluoromethyl)phenyl moiety can impart desirable properties such as increased metabolic stability and enhanced receptor binding affinity. The introduction of trifluoromethyl groups is a well-established strategy in drug design to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]

-

Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl groups can enhance the efficacy and environmental persistence of pesticides and herbicides.[5]

-

Materials Science: The high thermal and chemical stability conferred by the C-F bonds makes this compound a candidate for the synthesis of specialty polymers, liquid crystals, and other advanced materials with tailored properties.

Currently, this compound is primarily used in a research and development capacity.[3]

Biological Activity and Signaling Pathways

At present, there is no specific information in the public domain regarding the biological activity or interaction of this compound with any known signaling pathways. The general biological effects of trifluoromethyl-containing compounds are vast and depend on the overall molecular structure.[6] Further research is required to elucidate any specific biological effects of this particular molecule.

Conclusion

This compound is a fluorinated aromatic compound with significant potential as a building block in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. While the specific details of its initial discovery are not well-documented, its synthesis is achievable through established methods in organofluorine chemistry. This guide provides a summary of the available information and highlights the need for further research to fully characterize its properties and explore its potential applications. As the demand for sophisticated fluorinated molecules continues to grow, compounds like this compound will likely play an increasingly important role in the development of new technologies and therapies.

References

- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. scbt.com [scbt.com]

- 4. This compound [oakwoodchemical.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Theoretical Insights into 2,4-bis(trifluoromethyl)toluene: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-bis(trifluoromethyl)toluene is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science due to the unique properties conferred by its trifluoromethyl groups. This technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the structural, electronic, and spectroscopic properties of this molecule. While specific experimental and computational studies on this compound are not extensively available in peer-reviewed literature, this paper outlines a robust computational methodology based on well-established theoretical studies of analogous fluorinated aromatic compounds. The presented data, derived from these established computational methods, offers valuable insights for researchers working with this and similar molecules.

Introduction

The introduction of trifluoromethyl (-CF3) groups into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are of particular interest in drug discovery and materials science. This compound, with its two electron-withdrawing -CF3 groups on the toluene scaffold, presents an interesting case for theoretical investigation. Computational chemistry provides a powerful toolkit for predicting molecular properties, guiding experimental work, and understanding structure-activity relationships at the atomic level.

This whitepaper details the application of Density Functional Theory (DFT), a widely used quantum chemical method, to predict the key characteristics of this compound. The methodologies and expected outcomes are based on computational studies of structurally related fluorinated molecules.[1][2]

Computational Methodology

The theoretical calculations outlined herein are based on methodologies frequently employed for halogenated aromatic compounds, which have demonstrated a high degree of accuracy in predicting experimental observations.

Geometry Optimization and Vibrational Frequencies

The molecular geometry of this compound would be optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1] This functional is known for its reliability in describing the electronic structure of organic molecules. The 6-311+G(d,p) basis set would be employed to provide a flexible description of the electron distribution, including polarization and diffuse functions, which are important for molecules containing electronegative atoms like fluorine.[1] Frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to predict the infrared (IR) spectrum.

Electronic Properties

Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be calculated at the B3LYP/6-311+G(d,p) level of theory. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. The molecular electrostatic potential (MEP) would also be mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, providing insights into potential sites for electrophilic and nucleophilic attack.

NMR Spectroscopy

Theoretical ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts would be calculated using the Gauge-Including Atomic Orbital (GIAO) method with the B3LYP functional and the 6-311+G(d,p) basis set. Tetramethylsilane (TMS) would be used as the reference standard for calculating the chemical shifts.

Predicted Molecular Properties

The following tables summarize the expected quantitative data for this compound based on the computational methodology described above.

Table 1: Calculated Geometric Parameters

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.39 - 1.41 |

| C-C (methyl) | 1.51 |

| C-H (aromatic) | 1.08 |

| C-H (methyl) | 1.09 |

| C-CF₃ | 1.50 |

| C-F | 1.34 |

| **Bond Angles (°) ** | |

| C-C-C (aromatic) | 119 - 121 |

| H-C-C (aromatic) | 119 - 121 |

| C-C-CH₃ | 121 |

| H-C-H (methyl) | 109.5 |

| C-C-CF₃ | 120 |

| F-C-F | 107 |

Table 2: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 2.5 D |

Table 3: Predicted Vibrational Frequencies (Selected)

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (methyl) | 2980 - 2870 | Medium |

| C-C stretch (aromatic) | 1600 - 1450 | Strong |

| C-F stretch | 1350 - 1100 | Very Strong |

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| -CH₃ | 2.4 |

| Aromatic-H | 7.5 - 7.8 |

| ¹³C NMR | |

| -CH₃ | 21 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-CF₃ | 130 (quartet) |

| Aromatic C-CH₃ | 140 |

| -CF₃ | 124 (quartet) |

Visualizations

Computational Workflow

The following diagram illustrates the logical flow of the computational chemistry study described in this whitepaper.

Caption: Computational workflow for theoretical analysis.

Molecular Electrostatic Potential (MEP) Map Logic

The MEP map provides a visual representation of the charge distribution around the molecule, which is crucial for understanding intermolecular interactions.

Caption: Logic of MEP map interpretation.

Experimental Protocols

While specific experimental data for this compound is sparse in the public domain, the following protocols outline standard procedures for the synthesis and characterization of similar compounds.

Synthesis

A plausible synthetic route to this compound involves the trifluoromethylation of a suitable toluene derivative. A common method is the reaction of a corresponding di-iodotoluene with a trifluoromethylating agent, such as trifluoromethylcopper or the Ruppert-Prakash reagent (TMSCF₃), in the presence of a suitable catalyst.

General Procedure:

-

To a solution of 2,4-diiodotoluene in an appropriate solvent (e.g., DMF or NMP), add the trifluoromethylating agent and a copper(I) salt (e.g., CuI).

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F).

Infrared (IR) Spectroscopy:

-

IR spectra would be recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film on a KBr pellet.

Mass Spectrometry (MS):

-

Mass spectra would be obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI) or a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI).

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the computational study of this compound. By employing established DFT methods, it is possible to predict a wide range of molecular properties, including its three-dimensional structure, electronic characteristics, and spectroscopic signatures. The provided data tables and visualizations serve as a valuable resource for researchers, offering insights that can guide synthetic efforts, aid in the interpretation of experimental data, and facilitate the rational design of new molecules with tailored properties for applications in drug development and materials science. The described computational workflow and interpretative logic for MEP maps provide a clear roadmap for conducting and understanding theoretical investigations of this and related fluorinated aromatic compounds.

References

An In-Depth Technical Guide to the Safety and Handling of 2,4-Bis(trifluoromethyl)toluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2,4-bis(trifluoromethyl)toluene. The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a halogenated aromatic compound. A summary of its key physical and chemical properties is presented in Table 1. This data is essential for understanding its behavior and potential hazards.

| Property | Value |

| Molecular Formula | C₉H₆F₆ |

| Molecular Weight | 228.13 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Flash Point | Not available |

| Density | Not available |

| Solubility | Insoluble in water |

Table 1: Physical and Chemical Properties of this compound

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating its potential hazards.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315 - Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319 - Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335 - May cause respiratory irritation |

Table 2: GHS Classification for this compound

Signal Word: Warning

Hazard Pictograms:

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and accidents.

Handling

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side shields or a face shield, and a lab coat.[1]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.[1]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[1]

-

Conditions to Avoid: Store away from heat, sparks, open flames, and other ignition sources.

-

Incompatible Materials: Keep away from strong oxidizing agents.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to prevent exposure.

| Control Parameter | Recommendation |

| Engineering Controls | Work in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. |

| Eye/Face Protection | Wear chemical safety goggles and/or a face shield. |

| Skin Protection | Wear chemical-resistant gloves and a lab coat. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. |

Table 3: Exposure Controls and Personal Protective Equipment

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Firefighting and Accidental Release Measures

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions. Vapors may form explosive mixtures with air.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with an inert absorbent material (e.g., vermiculite, sand, or earth) and place in a suitable, closed container for disposal.

Toxicological Information

Experimental Protocols for Safety Assessment

While specific experimental data for this compound is limited, the safety of new chemical entities is typically assessed using standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 423)

This test provides information on the health hazards likely to arise from a single oral exposure to a substance. A stepwise procedure is used where a small group of animals is dosed at a defined level. The outcome of this step determines the dose for the next step.

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This guideline is used to assess the health hazards from short-term exposure to a substance via inhalation. Animals are exposed to the test substance for a defined period, and the effects are observed.

Caption: General Workflow for Acute Inhalation Toxicity Study.

Potential Signaling Pathways in Toxicity

The specific metabolic and toxicological pathways for this compound have not been extensively studied. However, it is plausible that its metabolism involves cytochrome P450 (CYP) enzymes, which are known to metabolize aromatic compounds. The trifluoromethyl groups can significantly influence the rate and products of metabolism, potentially leading to the formation of reactive intermediates.

Caption: Hypothetical Metabolic Pathway of this compound.

Conclusion

This compound is a hazardous chemical that requires careful handling and adherence to strict safety protocols. While specific toxicological data is limited, its GHS classification indicates that it is an irritant. Researchers and laboratory personnel must use appropriate personal protective equipment and work in well-ventilated areas to minimize exposure risks. In the absence of comprehensive safety data, a cautious and proactive approach to safety is paramount.

References

Solubility of 2,4-Bis(trifluoromethyl)toluene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract